

An In-depth Technical Guide to the Physical Properties of (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Chloromethyl)cyclohexane

Cat. No.: B052918

[Get Quote](#)

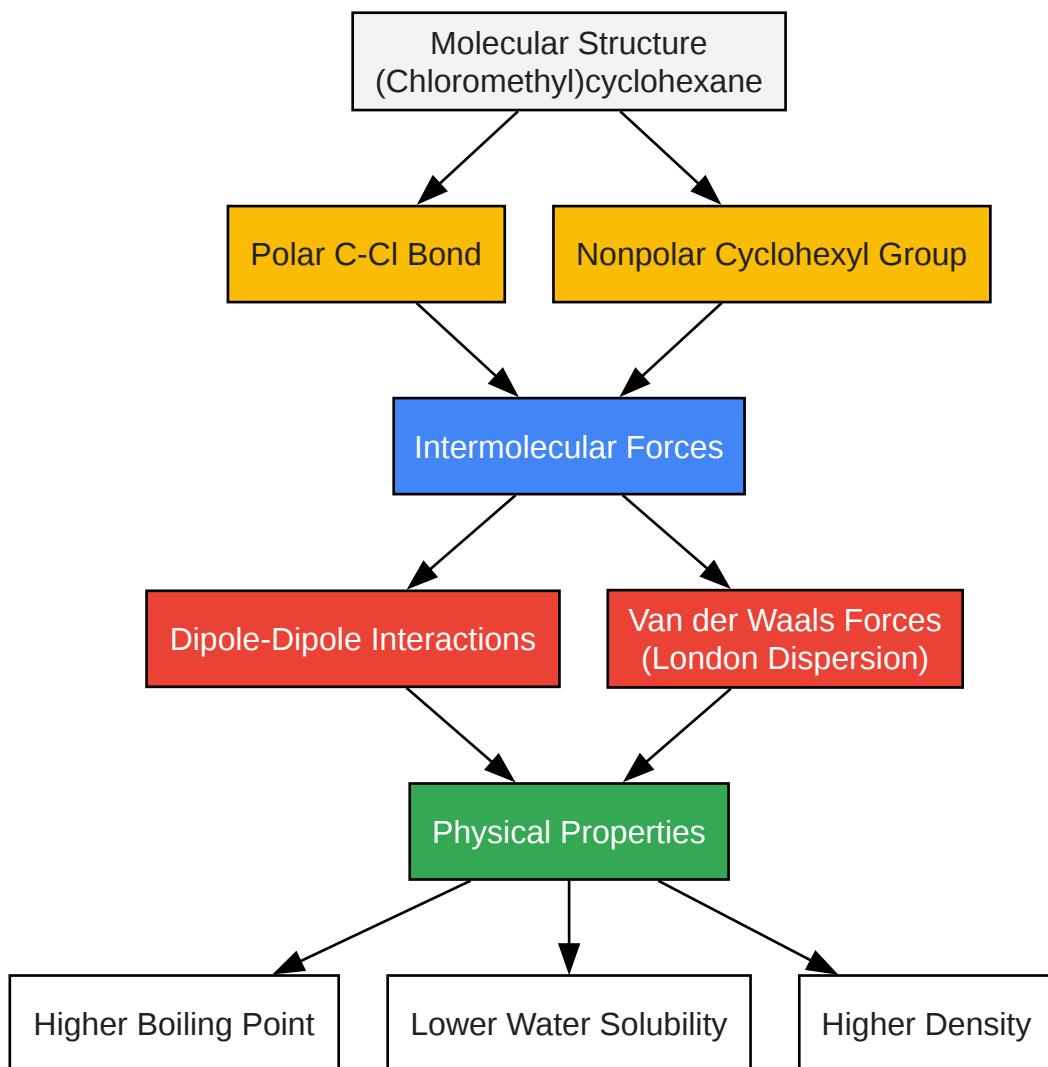
For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)cyclohexane, with the CAS number 1072-95-3, is a halogenated cycloalkane that serves as a key intermediate in various chemical syntheses, including the production of pharmaceuticals and rubber processing chemicals. A thorough understanding of its physical properties is paramount for its effective and safe use in laboratory and industrial settings. This guide provides a comprehensive overview of the key physical characteristics of **(chloromethyl)cyclohexane**, detailed experimental protocols for their determination, and a discussion of the underlying intermolecular forces that govern these properties.

Core Physical Properties

(Chloromethyl)cyclohexane is a colorless, oily liquid with a distinctive odor.^[1] Like many haloalkanes, it is a volatile compound and should be handled with appropriate safety precautions in a well-ventilated area.^[1] The presence of the chloromethyl group significantly influences its physical properties compared to its parent hydrocarbon, cyclohexane.

Quantitative Data Summary


The physical properties of **(chloromethyl)cyclohexane** have been reported in various chemical databases and literature. The following table summarizes the key quantitative data, highlighting the range of reported values from different sources.

Physical Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ Cl	[2]
Molecular Weight	132.63 g/mol	[2][3]
Density	0.954 g/cm ³ - 0.9755 g/cm ³ (at 25 °C)	[2]
Boiling Point	164.5-165 °C (at 760 mmHg) 170.2 °C (at 760 mmHg) 54-55 °C (at 19 Torr)	[2]
Melting Point	164 °C (Note: This value from one source seems unusually high for a liquid at room temperature and may be an error)	[2]
Refractive Index	1.448 - 1.4611 (at 25 °C, 589.3 nm)	[2]
Flash Point	52 °C	[2]
Vapor Pressure	1.97 mmHg (at 25 °C)	
Solubility	Practically insoluble in water (0.045 g/L at 25 °C, calculated).[2] Soluble in organic solvents like chloroform, ethyl acetate, ether, and benzene.[1][4][5]	

Intermolecular Forces and Physical Properties

The physical properties of **(chloromethyl)cyclohexane** are a direct consequence of the intermolecular forces between its molecules. The presence of the polar carbon-chlorine bond introduces dipole-dipole interactions, in addition to the van der Waals forces (specifically London dispersion forces) present in the parent cyclohexane molecule.[6] These stronger intermolecular forces, compared to alkanes of similar molecular weight, lead to a higher boiling

point.[6][5] The relationship between these forces and the resulting physical properties is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Intermolecular forces influencing physical properties.

Experimental Protocols

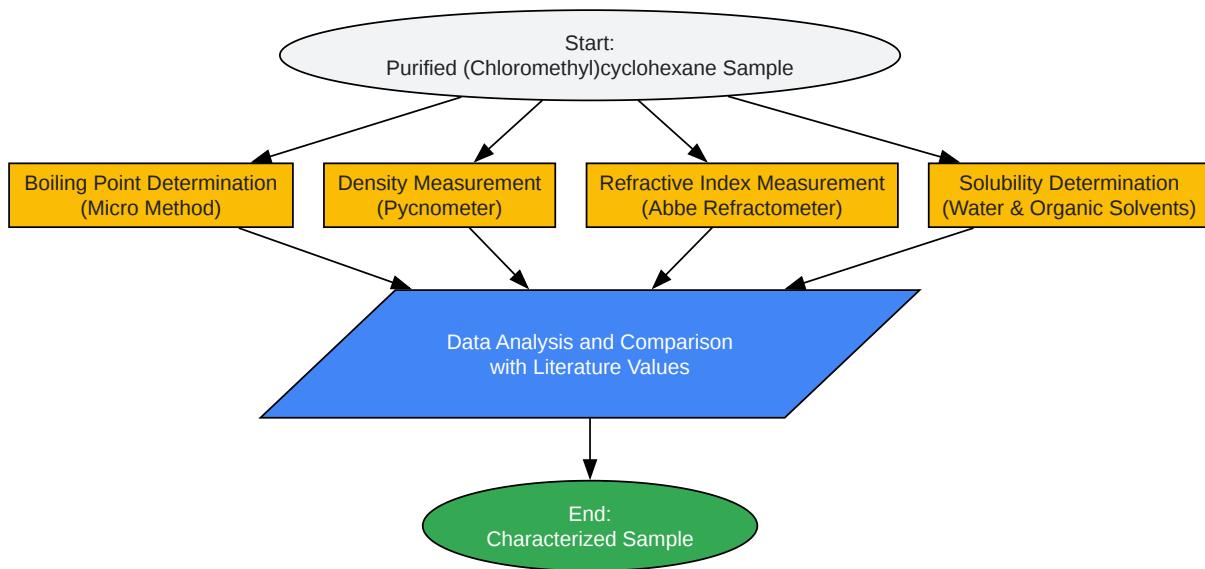
The following sections provide detailed, generalized methodologies for the experimental determination of the key physical properties of liquid organic compounds such as **(chloromethyl)cyclohexane**.

The boiling point is a critical indicator of purity.

- Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a suitable heating medium (e.g., mineral oil).
- Procedure:
 - A small amount (a few milliliters) of **(chloromethyl)cyclohexane** is placed into the small test tube.
 - The capillary tube is placed into the test tube with its open end submerged in the liquid.
 - The test tube is attached to the thermometer and placed in the heating apparatus.
 - The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.
 - The temperature at which a continuous stream of bubbles emerges is noted.
 - The heat source is removed, and the liquid is allowed to cool.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][7][8]

Density is a fundamental physical property that can be used for substance identification.

- Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately.
 - The pycnometer is filled with **(chloromethyl)cyclohexane**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
 - The filled pycnometer is weighed again.
 - The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]


The refractive index is a measure of how much light bends as it passes through the substance and is a sensitive measure of purity.

- Apparatus: Abbe refractometer, dropper, and a suitable cleaning solvent (e.g., ethanol or acetone).
- Procedure:
 - The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.
 - A few drops of **(chloromethyl)cyclohexane** are placed on the lower prism.
 - The prisms are closed, and the light source is adjusted to illuminate the field of view.
 - The adjustment knob is used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
 - The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[10][11][12]

Understanding solubility is crucial for applications in synthesis and purification.

- Apparatus: Small test tubes, vortex mixer (optional).
- Procedure for Water Solubility:
 - Approximately 0.1 mL of **(chloromethyl)cyclohexane** is added to 2 mL of deionized water in a test tube.
 - The mixture is agitated vigorously for about one minute.
 - The mixture is allowed to stand, and the miscibility is observed. The formation of two distinct layers indicates insolubility.[4][13][14]
- Procedure for Organic Solvent Solubility:
 - The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, diethyl ether, toluene) to determine miscibility.

The following diagram illustrates a generalized workflow for the determination of these physical properties.

[Click to download full resolution via product page](#)

Experimental workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. davjalandhar.com [davjalandhar.com]
- 11. faculty.weber.edu [faculty.weber.edu]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. chem.ws [chem.ws]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (Chloromethyl)cyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052918#physical-properties-of-chloromethyl-cyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com